Cas no 1235440-49-9 (6-methyl-2H-chromene-3-sulfonyl chloride)
6-methyl-2H-chromene-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-2H-chromene-3-sulfonyl chloride
- 6-methyl-2H-chromene-3-sulfonylchloride
- 2H-1-Benzopyran-3-sulfonyl chloride, 6-methyl-
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- MDL: MFCD16040185
- Inchi: 1S/C10H9ClO3S/c1-7-2-3-10-8(4-7)5-9(6-14-10)15(11,12)13/h2-5H,6H2,1H3
- InChI Key: BJIZCBBDGKMKFS-UHFFFAOYSA-N
- SMILES: ClS(C1=CC2C=C(C)C=CC=2OC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 369
- XLogP3: 2.4
- Topological Polar Surface Area: 51.8
6-methyl-2H-chromene-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89378-0.05g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 0.05g |
$816.0 | 2023-09-01 | ||
| Enamine | EN300-89378-0.1g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 0.1g |
$855.0 | 2023-09-01 | ||
| Enamine | EN300-89378-0.25g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 0.25g |
$893.0 | 2023-09-01 | ||
| Enamine | EN300-89378-0.5g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 0.5g |
$933.0 | 2023-09-01 | ||
| Enamine | EN300-89378-1.0g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 1.0g |
$971.0 | 2023-02-11 | ||
| Enamine | EN300-89378-2.5g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 2.5g |
$1903.0 | 2023-09-01 | ||
| Enamine | EN300-89378-5.0g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 5.0g |
$2816.0 | 2023-02-11 | ||
| Enamine | EN300-89378-10.0g |
6-methyl-2H-chromene-3-sulfonyl chloride |
1235440-49-9 | 10.0g |
$4176.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421176-50mg |
6-Methyl-2h-chromene-3-sulfonyl chloride |
1235440-49-9 | 95% | 50mg |
¥22032 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421176-100mg |
6-Methyl-2h-chromene-3-sulfonyl chloride |
1235440-49-9 | 95% | 100mg |
¥18463 | 2023-04-16 |
6-methyl-2H-chromene-3-sulfonyl chloride Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-methyl-2H-chromene-3-sulfonyl chloride
Comprehensive Overview of 6-Methyl-2H-chromene-3-sulfonyl chloride (CAS No. 1235440-49-9): Properties, Applications, and Industry Insights
6-Methyl-2H-chromene-3-sulfonyl chloride (CAS No. 1235440-49-9) is a specialized sulfonyl chloride derivative with a chromene backbone, widely recognized for its versatility in organic synthesis and pharmaceutical intermediates. This compound has garnered significant attention due to its unique chemical reactivity, particularly in sulfonylation reactions, making it a valuable building block for researchers and industries alike. Its molecular structure combines a methyl-substituted chromene core with a highly reactive sulfonyl chloride group, enabling diverse functionalization pathways.
In recent years, the demand for 6-methyl-2H-chromene-3-sulfonyl chloride has surged, driven by its applications in drug discovery and material science. Researchers frequently search for "sulfonyl chloride reagents" or "chromene derivatives in medicinal chemistry," reflecting its relevance in developing bioactive molecules. The compound’s CAS No. 1235440-49-9 is often queried in chemical databases, underscoring its importance in patent literature and academic studies.
One of the key advantages of 6-methyl-2H-chromene-3-sulfonyl chloride lies in its role as a precursor for sulfonamides, a class of compounds with broad pharmacological activities. This aligns with trending topics like "targeted drug design" and "small-molecule therapeutics," where precision in molecular modification is critical. The compound’s chromene scaffold also contributes to its potential in designing fluorescent probes and optical materials, addressing growing interest in sensor technologies.
From a synthetic chemistry perspective, 6-methyl-2H-chromene-3-sulfonyl chloride offers excellent regioselectivity, a feature highly sought after in multistep synthesis. Queries such as "how to handle sulfonyl chlorides safely" or "chromene-based catalysts" highlight user concerns about practical handling and application optimization. The compound’s stability under controlled conditions and compatibility with various solvent systems further enhance its utility in high-throughput screening.
Environmental and green chemistry trends have also influenced discussions around 6-methyl-2H-chromene-3-sulfonyl chloride. Searches for "sustainable sulfonylation methods" or "eco-friendly chromene derivatives" reflect the industry’s shift toward reduced waste synthesis. Innovations in catalytic processes and solvent-free reactions are increasingly incorporating this compound to improve atom economy.
In summary, 6-methyl-2H-chromene-3-sulfonyl chloride (CAS No. 1235440-49-9) stands at the intersection of cutting-edge research and industrial application. Its adaptability in molecular design, coupled with its relevance to emerging technologies, ensures its continued prominence in scientific literature and commercial workflows. As interest in tailored chemical building blocks grows, this compound remains a focal point for innovation.
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